REACTION_CXSMILES
|
[CH2:1](Br)[CH:2]=[CH2:3].[I:5][C:6]1[C:7]([OH:16])=[C:8]([O:14][CH3:15])[CH:9]=[C:10]([CH:13]=1)[CH:11]=[O:12].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH2:1]([O:16][C:7]1[C:6]([I:5])=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][C:8]=1[O:14][CH3:15])[CH:2]=[CH2:3] |f:2.3.4|
|
Name
|
|
Quantity
|
27.5 mL
|
Type
|
reactant
|
Smiles
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C(C=C)Br
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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IC=1C(=C(C=C(C=O)C1)OC)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at this temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to a residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by HPLC (hexane-ethyl acetate, 4:1
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=C(C=C(C=O)C=C1I)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |